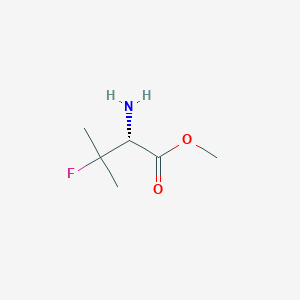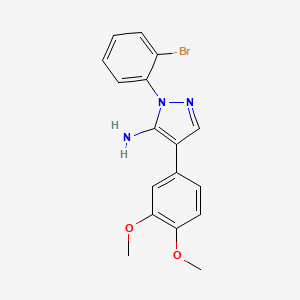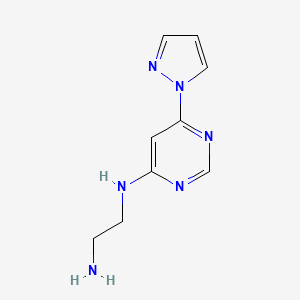
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: This involves the cyclization of a β-dicarbonyl compound with a guanidine derivative.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Introduction of the Ethane-1,2-diamine Moiety: This step involves the nucleophilic substitution of the pyrimidine ring with ethane-1,2-diamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
- N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N'-(6-pyrazol-1-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N6/c10-2-4-11-8-6-9(13-7-12-8)15-5-1-3-14-15/h1,3,5-7H,2,4,10H2,(H,11,12,13) |
InChI Key |
DWMXFCMKKCISGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-N-(quinolin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12997628.png)
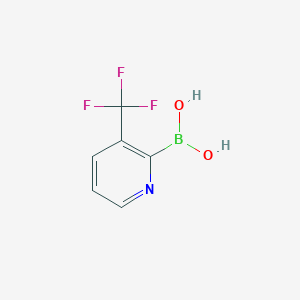

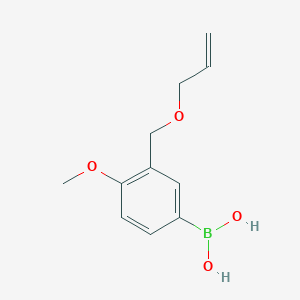
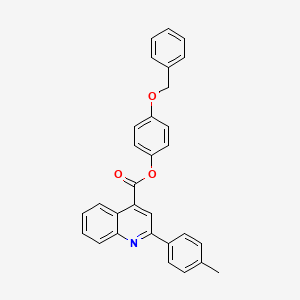
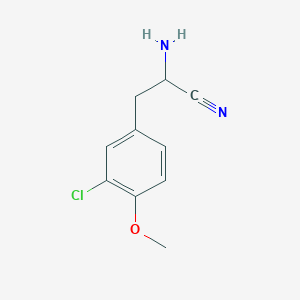

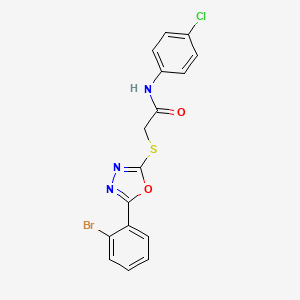
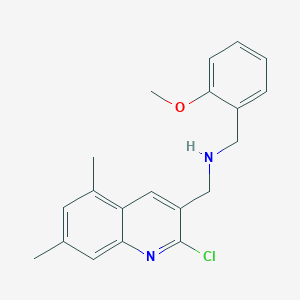
![1-(Chloromethyl)-3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12997677.png)
![N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12997681.png)
